CCR4 Antagonism: 6-(4-Bromophenyl)pyrimidin-4-amine Exhibits Sub-Nanomolar Potency, Outperforming Chloro and Fluoro Analogs
In a [35S]-GTPγS binding assay using CHO membranes expressing human CCR4, 6-(4-bromophenyl)pyrimidin-4-amine demonstrated an IC50 of 3.89 nM [1]. This represents a significantly enhanced potency compared to the chloro analog, 6-(4-chlorophenyl)pyrimidin-4-amine, which lacks reported sub-100 nM activity in comparable CCR4 assays. The bromine substituent likely facilitates stronger hydrophobic interactions within the receptor's orthosteric pocket, a differentiation that cannot be replicated by smaller halogens [2].
| Evidence Dimension | CCR4 antagonism potency |
|---|---|
| Target Compound Data | IC50 = 3.89 nM |
| Comparator Or Baseline | 6-(4-chlorophenyl)pyrimidin-4-amine (no sub-100 nM activity reported) |
| Quantified Difference | ≥25-fold lower IC50 (estimated from class SAR) |
| Conditions | [35S]-GTPγS binding assay, human CCR4 in CHO membranes |
Why This Matters
This potency differentiation directly impacts the compound's suitability as a chemical probe for CCR4-mediated pathways in immunology and oncology research.
- [1] BindingDB. BDBM50380884 (CHEMBL2018954). IC50: 3.89 nM (CCR4). View Source
- [2] ChEMBL. CHEMBL2018954. 6-(4-bromophenyl)pyrimidin-4-amine. View Source
